Technical Guide: DL-Alanine-3-13C
Technical Guide: DL-Alanine-3-13C
Core Identity & Physicochemical Profile[1]
DL-Alanine-3-13C is a stable isotope-labeled racemic mixture of alanine, where the carbon atom at the methyl position (C3) is enriched with Carbon-13 (
Chemical Specifications
| Feature | Specification |
| Chemical Formula | |
| Molecular Weight | 90.09 g/mol (approx. +1 Da shift vs natural abundance) |
| CAS Number | 53795-94-1 (Generic labeled), 65163-25-9 (L-isomer specific ref often used for comparison) |
| Isotopic Enrichment | Typically ≥99 atom % |
| Appearance | White crystalline powder |
| Solubility | Highly soluble in water; sparingly soluble in ethanol |
| pKa Values | 2.34 (COOH), 9.69 (NH |
Synthesis & Production Logic
The production of DL-Alanine-3-13C typically follows a Strecker Synthesis pathway, chosen for its efficiency in generating racemic mixtures from labeled aldehyde precursors.
Mechanistic Pathway
The synthesis begins with Acetaldehyde-2-13C (
-
Imine Formation:
CH CHO reacts with ammonium chloride (NH Cl) to form an imine intermediate. -
Nucleophilic Attack: Cyanide (from NaCN or KCN) attacks the imine carbon, forming
-aminonitrile. -
Hydrolysis: Acid hydrolysis converts the nitrile group (-CN) into a carboxylic acid (-COOH), yielding DL-Alanine-3-13C.
Synthesis Workflow Diagram
Figure 1: The C3 label originates from the methyl group of the acetaldehyde precursor.
Applications in Spectroscopy & Metabolism[4][5][6][7][8][9]
NMR Spectroscopy: The Methyl Advantage
In liquid-state NMR, the 3-13C label (methyl group) offers distinct advantages over 1-13C (carbonyl) or 2-13C (alpha-carbon) labels:
-
Signal Intensity: The methyl carbon is attached to three protons (
H), allowing for significant Nuclear Overhauser Effect (NOE) enhancement, resulting in higher sensitivity. -
Relaxation Dynamics: The rapid rotation of the methyl group provides favorable
and relaxation times, allowing for faster pulse repetition rates in 1D C experiments. -
Chemical Shift: The methyl resonance (~17 ppm) is in a spectral region often free from interference by carbonyls or aromatics.
Metabolic Flux Analysis (MFA)
While L-Alanine is the biological substrate, DL-Alanine-3-13C is frequently used as an Internal Standard in mass spectrometry-based metabolomics.
-
Rationale: The D-isomer is generally not metabolized by mammalian enzymes (like Alanine Transaminase, ALT) during the extraction/processing time, making the DL-mix a robust recovery standard.
-
Tracing Fate: If used in systems capable of racemization (e.g., bacterial cell walls), the C3 label tracks into the pyruvate pool. Unlike C1-labeled substrates (where the label is lost as CO
via Pyruvate Dehydrogenase), the C3 label enters the TCA cycle as Acetyl-CoA (C2 position) and is retained in downstream metabolites like Glutamate and Citrate.
Metabolic Fate Diagram
Figure 2: The C3 label is conserved into the TCA cycle, unlike C1 which is often lost as CO2.
Experimental Protocols
Protocol A: Preparation of Internal Standard for LC-MS/MS
Purpose: To quantify endogenous alanine in biological plasma samples using DL-Alanine-3-13C as a surrogate reference.
Reagents:
-
DL-Alanine-3-13C (Solid)[1]
-
Methanol (LC-MS Grade)
-
Formic Acid (0.1%)
Step-by-Step:
-
Stock Solution: Dissolve 10 mg of DL-Alanine-3-13C in 10 mL of water to create a 1 mg/mL (1000 ppm) stock. Store at -20°C.
-
Working Solution: Dilute the stock 1:100 in Methanol to create a 10 µg/mL working internal standard (IS) solution.
-
Sample Spiking: Add 10 µL of the IS working solution to 50 µL of plasma sample.
-
Precipitation: Add 150 µL of ice-cold Methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Injection: Transfer supernatant to a vial. Inject 5 µL onto a C18 column.
-
Detection: Monitor the transition m/z 91.0
45.0 (Endogenous) and m/z 92.0 46.0 (Label). Note: The +1 Da shift corresponds to the C label.
Protocol B: Solid-State NMR Sample Packing
Purpose: To analyze the crystalline dynamics of DL-Alanine-3-13C. DL-Alanine crystallizes in a different space group (
-
Grinding: Finely grind 50 mg of DL-Alanine-3-13C using an agate mortar and pestle to ensure isotopic homogeneity and remove large crystallites that cause magnetic susceptibility broadening.
-
Rotor Filling: Pack the powder into a 3.2 mm or 4 mm Zirconia MAS (Magic Angle Spinning) rotor.
-
Compaction: Use a packing tool to compress the sample firmly. Loose packing leads to rotor imbalance at high spin speeds.
-
Cap Sealing: Seal with a Vespel or Kel-F cap. Ensure the cap is flush with the rotor body.
-
Spin Test: Slowly ramp the spin speed to 10 kHz to verify stability before acquiring the
C CPMAS spectrum.
References
-
PubChem. (2025).[1][2] DL-Alanine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Institutes of Health (NIH). (2000). NMR spectroscopic study on the metabolic fate of [3-13C]alanine. PubMed.[3] Retrieved from [Link]
